2-Chloro-4-(furan-2-YL)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(furan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZIBKXDHKSTIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688521 | |
| Record name | 2-Chloro-4-(furan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1237141-26-2 | |
| Record name | 2-Chloro-4-(furan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 4 Furan 2 Yl Benzoic Acid and Its Derivatives
Established Synthetic Pathways to the Core Structure
Established synthetic routes to 2-Chloro-4-(furan-2-yl)benzoic acid rely on a systematic, multi-step approach. This typically involves the initial formation and modification of the benzoic acid ring, followed by the introduction of the furan (B31954) and chlorine substituents.
Strategies for Benzoic Acid Ring Construction and Functionalization
The synthesis of the central benzoic acid structure can be approached in two primary ways: building the ring from acyclic precursors or functionalizing a pre-existing benzene (B151609) ring. One notable construction method involves the Diels-Alder reaction between a furan (acting as the diene) and a dienophile like acrylic acid or its esters, followed by a dehydration/aromatization step to form the benzoic acid ring. researchgate.net
More commonly, synthetic strategies begin with a commercially available, substituted benzene derivative which is then converted to the benzoic acid. For example, a toluene (B28343) derivative can be oxidized to form the carboxylic acid group. The strong electron-withdrawing nature of substituents like a sulfonyl group can make this oxidation challenging, sometimes requiring potent oxidizing agents or specific catalytic systems. google.com
Introduction and Manipulation of the Furan Moiety
The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. ijabbr.com Its aromaticity makes it susceptible to electrophilic substitution reactions, which are key to its manipulation. Due to its high reactivity compared to benzene, these reactions must often be carried out under mild conditions to avoid polymerization or side reactions. ijabbr.com
Common functionalization reactions for the furan ring include:
Nitration: Can be achieved using a cold solution of nitric acid in acetic anhydride (B1165640) to produce 2-nitrofuran. ijabbr.com
Sulfonation: Accomplished by reacting furan with sulfur trioxide in pyridine. ijabbr.com
Halogenation: Furan reacts violently with bromine and chlorine at room temperature. Monohalogenated derivatives require milder conditions. ijabbr.com
Acylation: Friedel-Crafts acylation, for instance with acetic anhydride in the presence of a Lewis acid like BF3, yields 2-acetyl furan. ijabbr.com
These reactions allow for the modification of the furan moiety either before or after its attachment to the benzoic acid core, enabling the synthesis of diverse derivatives.
Regioselective Chlorination Approaches
Achieving the specific 2-chloro substitution pattern on the 4-(furan-2-yl)benzoic acid backbone requires a regioselective approach. The carboxylic acid group is an ortho-, para-directing deactivator in electrophilic aromatic substitution, but direct chlorination would likely lead to a mixture of products and be difficult to control.
A powerful and precise method for achieving ortho-chlorination is Directed Ortho-Metalation (DoM) . semanticscholar.orgresearchgate.netorganic-chemistry.org In this strategy, the carboxylic acid group directs a strong base, typically an organolithium reagent like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), to deprotonate the adjacent ortho position. organic-chemistry.orgrsc.orgresearchgate.net The resulting ortho-lithiated species can then be treated with an electrophilic chlorine source, such as hexachloroethane, to install the chlorine atom with high regioselectivity. semanticscholar.orgrsc.orgresearchgate.net This method is effective for unprotected benzoic acids and allows for the synthesis of specific isomers that are difficult to obtain through classical methods. researchgate.netorganic-chemistry.org
Table 1: Key Reagents in Directed Ortho-Metalation for Chlorination
| Role | Reagent Example | Purpose |
|---|---|---|
| Directing Group | Carboxylic Acid (-COOH) | Orients the metalation to the ortho position. |
| Lithiating Agent | s-BuLi / TMEDA | A strong base that removes the ortho proton. |
| Electrophile | Hexachloroethane (C2Cl6) | Acts as the chlorine source to quench the lithiated intermediate. |
| Solvent | Tetrahydrofuran (THF) | A common aprotic solvent for organolithium reactions. |
Development of Novel Synthetic Routes
Modern synthetic chemistry has focused on developing more efficient and versatile methods, particularly through the use of transition metal catalysis and one-pot procedures.
Transition Metal-Catalyzed Coupling Reactions for Furan Incorporation
Transition metal-catalyzed cross-coupling reactions are a cornerstone for forming carbon-carbon bonds between aromatic and heteroaromatic rings. The Suzuki-Miyaura coupling is a highly versatile and widely used method for this purpose. researchgate.netsemanticscholar.orgmdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a furanboronic acid) with an organohalide (such as a 4-bromobenzoic acid derivative). semanticscholar.orgrsc.org
The general scheme for incorporating the furan moiety via Suzuki coupling is as follows:
A 2-chloro-4-halobenzoic acid is reacted with furan-2-boronic acid.
Alternatively, a 4-boronyl-2-chlorobenzoic acid is reacted with 2-halofuran.
These reactions are known for their high functional group tolerance and generally good yields, making them a powerful tool for constructing the 4-(furan-2-yl)benzoic acid core. semanticscholar.org
Table 2: Comparison of Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Electrophile | Nucleophile | Key Advantage for Furan Incorporation |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Halide or Triflate | Organoboron Compound | Mild reaction conditions, high functional group tolerance, commercial availability of boronic acids. mdpi.com |
| Stille | Aryl/Heteroaryl Halide or Triflate | Organotin Compound | Insensitive to the presence of water. |
| Heck | Aryl/Heteroaryl Halide or Triflate | Alkene | Forms a C-C bond with an alkene, less direct for aryl-heteroaryl coupling. |
Another significant class of transition-metal-catalyzed reactions are C-N bond-forming reactions like the Buchwald-Hartwig amination . libretexts.orgwuxiapptec.comyoutube.com While not directly used to form the carbon-furan bond in the target molecule, this reaction is crucial for synthesizing derivatives where the furan is linked via a nitrogen atom, such as in 2-Chloro-4-((furan-2-ylmethyl)amino)benzoic acid. youtube.comsemanticscholar.orgpharmaffiliates.com This palladium-catalyzed reaction couples an amine with an aryl halide, providing efficient access to a wide range of N-aryl and N-heteroaryl compounds. libretexts.org
One-Pot Synthesis Strategies
One-pot syntheses are designed to improve efficiency by combining multiple reaction steps into a single procedure, thereby avoiding the time-consuming isolation and purification of intermediates. nih.gov For the synthesis of complex molecules like this compound, a one-pot strategy could involve, for example, a sequential cross-coupling and functionalization.
While a specific one-pot synthesis for the title compound is not widely documented, related strategies for benzofuran (B130515) synthesis offer a template. nih.govnih.govdtu.dk For instance, a process could be envisioned where a di-halogenated benzoic acid undergoes a selective Suzuki coupling at the 4-position with furan-2-boronic acid, followed by the introduction of another functional group without isolating the intermediate. The development of such streamlined processes is an active area of research aimed at making complex molecule synthesis more economical and environmentally friendly. google.com
Derivatization and Chemical Modification Strategies
The structural scaffold of this compound presents multiple sites for chemical modification, allowing for the generation of diverse derivatives. These modifications can be broadly categorized into reactions at the carboxylic acid group, functionalization of the furan ring, and alterations to the substitution pattern of the benzoic acid ring. Such derivatizations are crucial for exploring the structure-activity relationships of molecules based on this core structure.
The carboxylic acid moiety is a primary site for derivatization, readily undergoing esterification and amidation to produce a wide range of functional analogues.
Esterification: The conversion of the carboxylic acid to its corresponding ester can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is a common approach. masterorganicchemistry.comlibretexts.org This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.com The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by the alcohol. libretexts.org
Amidation: Amide derivatives are synthesized by coupling the carboxylic acid with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid, as the direct reaction with an amine is generally slow. A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-chloro-4-(furan-2-yl)benzoyl chloride can then readily react with an amine to form the desired amide. Alternatively, a variety of coupling reagents, such as those based on carbodiimides or phosphonium (B103445) salts, can facilitate the direct condensation of the carboxylic acid with an amine under milder conditions. acs.orgnih.gov These reagents work by forming a highly reactive activated intermediate that is susceptible to nucleophilic attack by the amine. acs.org
| Reaction Type | Reagents and Conditions | Product |
| Esterification | R-OH, H₂SO₄ (cat.), heat | 2-Chloro-4-(furan-2-yl)benzoate ester |
| Amidation | 1. SOCl₂ or (COCl)₂2. R¹R²NH | N,N-disubstituted-2-chloro-4-(furan-2-yl)benzamide |
| Amidation | R¹R²NH, Coupling Agent (e.g., PPh₃/N-chlorophthalimide) | N,N-disubstituted-2-chloro-4-(furan-2-yl)benzamide |
The furan ring is an electron-rich heterocycle and is susceptible to electrophilic aromatic substitution, primarily at the C5 position (the position alpha to the oxygen atom not attached to the benzene ring). pearson.comchemicalbook.comquora.com This reactivity allows for the introduction of various functional groups.
Formylation: The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl (-CHO) group onto electron-rich aromatic rings like furan. organic-chemistry.orgwikipedia.orgchemistrysteps.com Treatment of this compound or its ester with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) leads to the formation of the electrophilic Vilsmeier reagent, which then attacks the C5 position of the furan ring. jk-sci.com Subsequent hydrolysis yields the corresponding 5-formylfuran derivative, such as 2-chloro-4-(5-formyl-furan-2-yl)benzoic acid. calpaclab.comymilab.com This aldehyde can serve as a versatile handle for further side-chain elaborations, including reductive amination, oxidation to a carboxylic acid, or Wittig-type olefination reactions.
Halogenation: Electrophilic halogenation of the furan ring can be achieved using mild halogenating agents. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent can selectively introduce a bromine or chlorine atom at the C5 position. quimicaorganica.org Due to the high reactivity of the furan ring, harsh conditions often lead to decomposition or polysubstitution, necessitating the use of controlled reaction conditions, typically at low temperatures. quimicaorganica.org
Lithiation and Electrophilic Quench: The C5 proton of the furan ring can be abstracted by strong bases like n-butyllithium (n-BuLi), leading to a C5-lithiated intermediate. acs.orgiust.ac.ir This organolithium species is a potent nucleophile and can react with a variety of electrophiles to install different side chains. For example, quenching the lithiated intermediate with an aldehyde or ketone would introduce a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide would yield a carboxylic acid, and reaction with alkyl halides would introduce an alkyl group.
| Reaction Type | Reagents and Conditions | Product Functional Group (at Furan C5-position) |
| Formylation | POCl₃, DMF, then H₂O | Aldehyde (-CHO) |
| Bromination | N-Bromosuccinimide (NBS), CCl₄ | Bromo (-Br) |
| Lithiation/Alkylation | 1. n-BuLi, THF, -78 °C2. R-X (Alkyl Halide) | Alkyl (-R) |
| Lithiation/Carboxylation | 1. n-BuLi, THF, -78 °C2. CO₂ | Carboxylic Acid (-COOH) |
Modifying the substituents on the benzoic acid ring offers another avenue for creating structural diversity. These transformations can include introducing new groups or replacing existing ones.
Nitration: Electrophilic aromatic substitution on the benzoic acid ring itself is also possible. The directing effects of the existing substituents (an ortho-directing chloro group and a meta-directing carboxylic acid group) will influence the position of the incoming electrophile. Nitration, using a mixture of nitric acid and sulfuric acid, could potentially introduce a nitro group onto the ring. Based on the directing effects, the most likely position for substitution would be C5, which is ortho to the activating furan group and meta to the deactivating carboxylic acid. The synthesis of related compounds like 2-chloro-4-fluoro-5-nitrobenzoic acid demonstrates the feasibility of nitration at this position. wipo.intgoogle.com
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the benzoic acid ring is ortho to the carboxylic acid group, which can facilitate its displacement via a nucleophilic aromatic substitution (SNAr) mechanism under certain conditions. nih.gov While the ring is not strongly activated towards SNAr, reactions with potent nucleophiles at elevated temperatures or with copper catalysis (Ullmann condensation) could lead to the replacement of the chloro group. nih.govorganic-chemistry.org For instance, reaction with an amine in the presence of a copper catalyst could yield an N-aryl anthranilic acid derivative. nih.gov The success of SNAr reactions is highly dependent on the nucleophile and the reaction conditions, as the aromatic ring lacks strong electron-withdrawing groups typically required to facilitate this reaction. chemistrysteps.comwikipedia.org
| Reaction Type | Reagents and Conditions | Potential Modification |
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group (-NO₂) at the C5 position |
| Amination (Ullmann) | R¹R²NH, Cu catalyst, Base, heat | Replacement of -Cl with an amino group (-NR¹R²) |
Mechanistic Studies of Key Synthetic Transformations
The synthesis of the this compound core and its subsequent derivatization involve several fundamental organic reactions, the mechanisms of which have been extensively studied.
The key step in constructing the biaryl backbone of this compound is typically a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. The catalytic cycle for this reaction is generally understood to proceed through three main stages:
Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition to an aryl halide (e.g., a 2-chloro-4-halobenzoic acid derivative). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) species.
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., furan-2-boronic acid) is transferred to the palladium center. This process requires the presence of a base, which activates the organoboron compound, facilitating the exchange of the organic moiety for the halide on the palladium complex.
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center. This forms the new carbon-carbon bond of the biaryl product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
The mechanisms of the derivatization reactions are also well-established.
Fischer Esterification proceeds via an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. libretexts.org
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. It starts with the formation of the electrophilic chloroiminium ion, known as the Vilsmeier reagent, from DMF and POCl₃. The electron-rich furan ring then attacks this electrophile, forming a resonance-stabilized cationic intermediate (a sigma complex). Loss of a proton restores aromaticity, and subsequent hydrolysis of the resulting iminium ion furnishes the aldehyde product. wikipedia.orgchemistrysteps.com
Nucleophilic Aromatic Substitution (SNAr) on the benzoic acid ring, if achievable, would likely proceed via an addition-elimination mechanism. A strong nucleophile would attack the carbon atom bearing the chlorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring. In the subsequent, typically rapid, elimination step, the chloride leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.comwikipedia.org
Advanced Spectroscopic Characterization and Structural Elucidation
The precise arrangement of atoms and functional groups within 2-Chloro-4-(furan-2-yl)benzoic acid is determined by employing a suite of spectroscopic methods. These techniques provide a detailed fingerprint of the molecule, allowing for unambiguous structural confirmation.
Vibrational Spectroscopy for Functional Group and Bond Characterization
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of the molecule.
The FTIR spectrum of a molecule provides crucial information about the vibrations of its bonds. For aromatic carboxylic acids like this compound, several characteristic absorption bands are expected. The most prominent of these is the broad O-H stretching vibration, which typically appears in the range of 3300 to 2500 cm⁻¹. docbrown.info This broadening is a result of hydrogen bonding between the carboxylic acid groups. docbrown.info
Another key feature is the sharp and intense absorption band corresponding to the carbonyl (C=O) stretching vibration, which for aryl carboxylic acids is expected between 1700 and 1680 cm⁻¹. docbrown.info The furan (B31954) ring exhibits characteristic C-H stretching vibrations around 3100-3000 cm⁻¹ and C-O-C stretching modes. The presence of a chloro-substituted benzene (B151609) ring will also contribute specific vibrations, such as the C-Cl stretching frequency, generally observed in the 725-505 cm⁻¹ region. core.ac.uk Studies on structurally similar compounds, such as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, have utilized FTIR to identify these and other vibrations, including those from the aromatic rings. mjcce.org.mkresearchgate.netresearchgate.net
Table 1: Expected FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad | docbrown.info |
| C-H Stretch (Aromatic/Furan) | 3100 - 3000 | Medium-Weak | researchgate.net |
| C=O Stretch (Carboxylic Acid) | 1700 - 1680 | Strong | docbrown.info |
| C=C Stretch (Aromatic/Furan) | 1625 - 1465 | Medium | docbrown.info |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Medium | docbrown.info |
| C-Cl Stretch | 725 - 505 | Strong | core.ac.uk |
FT-Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For hydroxybenzoic acids, intense spectral bands are typically observed below 200 cm⁻¹ due to skeletal and lattice vibrations. uliege.be The C=O stretching vibration of the aryl carboxylic acid is also prominent, appearing between 1715 and 1680 cm⁻¹. uliege.be
The aromatic C=C stretching vibrations are expected in the 1625-1590 cm⁻¹ range. uliege.be In analyses of related compounds like 2-amino-5-bromobenzoic acid, the C=O stretch is noted to have the strongest intensity in the Raman spectrum, enhanced by conjugation with the phenyl ring. indexcopernicus.com Theoretical and experimental studies on similar molecules confirm that FT-Raman is a powerful tool for assigning fundamental vibrational modes. mjcce.org.mkresearchgate.netscispace.com
Table 2: Expected FT-Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference |
| C-H Stretch (Aromatic/Furan) | ~3121 | Weak | indexcopernicus.com |
| C=O Stretch (Carboxylic Acid) | 1715 - 1680 | Strong | uliege.beindexcopernicus.com |
| C=C Stretch (Aromatic/Furan) | 1625 - 1590 | Strong | uliege.be |
| Skeletal/Lattice Vibrations | < 200 | Intense | uliege.be |
A powerful approach for the definitive assignment of vibrational bands involves comparing experimentally observed spectra with those predicted by quantum chemical calculations, such as Density Functional Theory (DFT). This method has been successfully applied to complex molecules that are structurally related to this compound, like furosemide. mjcce.org.mkresearchgate.netscispace.com
In such studies, the molecular geometry is first optimized, and then harmonic vibrational frequencies are calculated using a specific level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). mjcce.org.mksemanticscholar.org The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, bringing them into closer agreement with experimental data. mdpi.com The assignment of each vibrational mode is then confirmed by analyzing the Total Energy Distribution (TED), which describes the contribution of individual internal coordinates to each normal mode. researchgate.net This correlational approach provides a high degree of confidence in the structural characterization of the molecule. mjcce.org.mkresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
The ¹H NMR spectrum provides a precise map of the proton environments within a molecule. For this compound, distinct signals are expected for the protons on the benzoic acid ring, the furan ring, and the carboxylic acid group.
The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet at a high chemical shift, often above 10 ppm, and in some cases, such as for 2-chlorobenzoic acid in DMSO-d₆, can be seen around 13.4 ppm. chemicalbook.com
The protons on the substituted benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Their exact shifts and coupling patterns (doublets, triplets, etc.) are influenced by the electronic effects of the chloro, furan, and carboxylic acid substituents. For instance, in 2-chlorobenzoic acid, the aromatic protons are observed in the δ 7.3-8.1 ppm range. chemicalbook.comrsc.org
The protons of the furan ring also resonate in the aromatic region but have characteristic chemical shifts and coupling constants. The proton at the 5-position of the furan ring (adjacent to the oxygen and the bond to the benzene ring) is expected at a higher frequency than the protons at the 3 and 4-positions. For 2-furoic acid, these protons appear between δ 6.6 and 7.9 ppm. rsc.org
Table 3: Expected ¹H NMR Chemical Shifts and Assignments for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference |
| -COOH | > 10 | broad singlet | chemicalbook.com |
| Benzoic Ring Protons | 7.3 - 8.1 | Doublet, Doublet of Doublets | chemicalbook.comrsc.org |
| Furan Ring Protons | 6.6 - 7.9 | Doublet, Doublet of Doublets, Triplet | rsc.org |
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The chemical shift range for ¹³C is much broader than for ¹H, allowing for better resolution of individual carbon signals. oregonstate.edu
The carbonyl carbon of the carboxylic acid group is highly deshielded and appears at a low field, typically in the range of δ 165-185 ppm. docbrown.info For 2-chlorobenzoic acid, this signal is observed around δ 171 ppm. chemicalbook.comrsc.org
The carbon atoms of the benzene and furan rings will resonate in the aromatic region, generally between δ 110 and 170 ppm. oregonstate.edu The carbon attached to the chlorine atom (C-Cl) and the carbon attached to the furan ring will have their chemical shifts significantly influenced by these substituents. Similarly, the carbons of the furan ring will have distinct shifts, with the carbon adjacent to the oxygen (C-O) appearing at a lower field. In related benzoic acid derivatives, the aromatic carbons show distinct signals based on their position relative to the substituents. mdpi.comrsc.orgdocbrown.info
Table 4: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Reference |
| C=O (Carboxylic Acid) | 165 - 175 | chemicalbook.comrsc.orgdocbrown.info |
| Aromatic/Furan C-O | 140 - 160 | rsc.org |
| Aromatic/Furan C-H & C-C | 110 - 140 | oregonstate.edu |
| Aromatic C-Cl | 125 - 135 | chemicalbook.comrsc.org |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR spectroscopy provides an unambiguous confirmation of the molecular structure of this compound by mapping the intricate network of proton-proton and proton-carbon correlations.
COSY (Correlated Spectroscopy) analysis reveals the proton-proton coupling networks within the distinct aromatic systems of the molecule. Cross-peaks are expected between adjacent protons on both the benzoic acid and furan rings. For the benzoic acid moiety, correlations would appear between the H-3 and H-5 protons, and between the H-5 and H-6 protons, establishing their connectivity. On the furan ring, correlations are anticipated between H-3' and H-4', and between H-4' and H-5', confirming the arrangement of protons on this heterocycle.
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon chemical shifts. hmdb.ca Each proton signal is linked to the signal of the carbon atom to which it is attached. This technique is crucial for distinguishing between the various CH groups in the aromatic regions of the molecule.
The following table outlines the predicted NMR data and key HMBC correlations that structurally define this compound.
Table 1: Predicted 1H and 13C NMR Data and Key HMBC Correlations
| Atom No. | Predicted 13C Shift (ppm) | Predicted 1H Shift (ppm) | Key HMBC Correlations (1H → 13C) |
|---|---|---|---|
| 1 | ~132 | - | H-3, H-5 → C-1 |
| 2 | ~135 | - | H-3, H-6 → C-2 |
| 3 | ~128 | ~7.8 (d) | H-5 → C-3 |
| 4 | ~140 | - | H-3, H-5, H-3', H-5' → C-4 |
| 5 | ~125 | ~7.6 (dd) | H-3, H-6 → C-5 |
| 6 | ~131 | ~8.0 (d) | H-5 → C-6 |
| 7 (COOH) | ~168 | ~13.0 (s) | H-6 → C-7 |
| 2' (Furan) | ~150 | - | H-3', H-4' → C-2' |
| 3' (Furan) | ~110 | ~6.8 (d) | H-4', H-5' → C-3' |
| 4' (Furan) | ~112 | ~6.5 (t) | H-3', H-5' → C-4' |
| 5' (Furan) | ~145 | ~7.7 (d) | H-3', H-4' → C-5' |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry confirms the molecular weight of this compound and provides insight into its structural stability and fragmentation pathways under ionization. The nominal molecular weight of the compound is 222.62 g/mol . In a typical high-resolution mass spectrum (HRMS), the molecular ion peak (M+) would be observed, with its isotopic pattern reflecting the presence of one chlorine atom (35Cl and 37Cl in an approximate 3:1 ratio).
Electron ionization mass spectrometry would induce characteristic fragmentation of the molecule. The most common fragmentation patterns for aromatic carboxylic acids involve the loss of small, stable neutral molecules or radicals. libretexts.orgdocbrown.info For this compound, key fragmentation pathways are expected to include:
Loss of a hydroxyl radical (-•OH): This would lead to the formation of a stable acylium ion [M-17]+. This is often a prominent peak for benzoic acids. docbrown.info
Loss of a carboxyl group (-•COOH): This fragmentation gives rise to the [M-45]+ ion, corresponding to the 2-chloro-4-(furan-2-yl)phenyl cation. libretexts.org
Decarbonylation of the acylium ion: The [M-17]+ ion can further lose carbon monoxide (CO) to form the [M-45]+ ion.
Fragmentation of the furan ring: The furan moiety itself can undergo fragmentation, often initiated by the cleavage of the C-O bond, leading to characteristic fragments such as C3H3+ (m/z 39) or the loss of CO. ed.ac.uknih.govresearchgate.net
Loss of Chlorine: Cleavage of the C-Cl bond can also occur.
Table 2: Predicted Mass Spectrometry Fragmentation Data
| m/z Value | Proposed Fragment Ion | Description |
|---|---|---|
| 222/224 | [C11H7ClO3]+ | Molecular Ion (M+) |
| 205/207 | [C11H6ClO2]+ | Loss of •OH (M-17) |
| 177/179 | [C10H6Cl]+ | Loss of •COOH (M-45) |
| 149 | [C10H6O]+ | Loss of •COOH and Cl |
| 142 | [C8H7O2]+ | Loss of C3H3 and Cl |
| 77 | [C6H5]+ | Phenyl cation (from benzoic ring fragmentation) |
| 39 | [C3H3]+ | Cyclopropenyl cation (from furan ring fragmentation) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
The UV-Vis absorption spectrum of this compound is dictated by the electronic transitions within its conjugated π-system. The molecule contains two primary chromophores, the substituted benzene ring and the furan ring, which are directly conjugated. This extended conjugation significantly influences the absorption maxima compared to the individual parent molecules.
Benzoic acid typically displays two main absorption bands, a strong primary band (B-band or benzenoid E2-band) around 230 nm and a weaker secondary band (C-band or benzenoid B-band) around 270-280 nm. researchgate.netrsc.orgup.ac.za The presence of substituents alters the positions and intensities of these bands. The furan ring itself exhibits strong π→π* transitions below 220 nm. globalresearchonline.net
In this compound, the furan ring at position 4 acts as an auxochrome, and its conjugation with the benzoic acid π-system is expected to cause a significant bathochromic (red) shift of the primary absorption band. The chlorine atom at position 2 also contributes to this shift. The resulting spectrum is anticipated to show a strong, broad absorption band at a wavelength significantly longer than that of unsubstituted benzoic acid, indicative of an intramolecular charge-transfer (ICT) character. aip.org The transitions observed are primarily π→π* in nature, involving the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which are distributed across the entire conjugated system.
Table 3: Predicted UV-Vis Absorption Data
| Predicted λmax (nm) | Type of Transition | Chromophore System |
|---|---|---|
| ~280-300 | π → π* | Extended conjugation (Furan-Benzoyl system) |
| ~240-250 | π → π* | Benzenoid B-band (shifted) |
Based on the conducted searches, there is no specific scientific literature available detailing the computational and theoretical investigations for the chemical compound "this compound" as requested in the provided outline.
The search results consistently yield data for a different, though similarly named, compound: "4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid" (a well-known diuretic drug, Furosemide) or other related but structurally distinct benzoic acid derivatives. The presence of different functional groups and substitution patterns makes the computational data for these compounds scientifically irrelevant and inapplicable to "this compound."
To maintain scientific accuracy and adhere to the strict requirements of the prompt, the requested article cannot be generated. Providing an analysis based on data from a different molecule would be factually incorrect and misleading. A thorough and accurate fulfillment of the request requires dedicated computational studies to be performed specifically on "this compound."
Computational and Theoretical Investigations
X-ray Crystallography and Solid-State Structural Analysis
Detailed structural elucidation through X-ray crystallography is a prerequisite for the subsections outlined. This process provides fundamental data such as the crystal system, space group, and unit cell dimensions.
Determination of Crystal Structure and Unit Cell Parameters
No crystallographic information files (CIFs) or published studies detailing the single-crystal X-ray diffraction of 2-Chloro-4-(furan-2-yl)benzoic acid were found. This information is essential for determining the precise three-dimensional arrangement of the molecules in the solid state and for defining the unit cell parameters (a, b, c, α, β, γ).
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Halogen Bonds)
Without a determined crystal structure, a definitive analysis of the intermolecular interactions is not possible. While one can hypothesize potential interactions—such as hydrogen bonding between the carboxylic acid groups to form dimers and possible halogen bonds involving the chlorine atom—these remain speculative without experimental validation. The specific geometry, distances, and angles of these bonds are unknown.
Solvation Effects on Molecular Properties and Reactivity using Continuum and Explicit Solvent Models
Computational studies investigating the behavior of this compound in solution also appear to be absent from the literature. Such studies, using continuum models (like PCM) or explicit solvent models (QM/MM), would provide valuable information on how the solvent influences the molecule's conformation, electronic properties, and reactivity. The absence of these computational studies means that no data on solvation energies, dipole moment changes in different media, or solvent effects on reaction pathways can be reported.
Structure Activity Relationship Sar and Pharmacophore Modeling for Biological Activity Studies in Vitro Focus
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to build mathematical models correlating the chemical structure of compounds with their biological activity.
Selection and Calculation of Molecular Descriptors
The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For compounds like 2-chloro-4-(furan-2-yl)benzoic acid and its analogs, a variety of descriptors can be calculated:
Topological descriptors: These describe the connectivity of atoms in a molecule. Examples include molecular connectivity indices, which have been shown to be important in describing the antimicrobial activity of substituted hydrazides. nih.gov
Electronic descriptors: These quantify the electronic properties of a molecule, such as dipole moment, partial charges on atoms, and energies of molecular orbitals (e.g., HOMO and LUMO). These have been found to be significant in QSAR models for antimicrobial hydrazides. nih.govsemanticscholar.org
Geometrical descriptors: These describe the 3D shape of the molecule, including molecular surface area and volume.
Physicochemical descriptors: These include parameters like logP (lipophilicity) and molar refractivity (steric effects).
The selection of relevant descriptors is a crucial step to avoid overfitting and to build a predictive model.
Development of Predictive Models for In Vitro Activity
Once the descriptors are calculated, statistical methods are used to develop a mathematical equation that relates the descriptors to the biological activity. Common methods include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of descriptors.
Partial Least Squares (PLS): This is a more advanced regression technique that is useful when the number of descriptors is large or when there is multicollinearity among them.
For example, a QSAR study on substituted hydrazides developed a multi-target model that highlighted the importance of a topological parameter (valence third order molecular connectivity index) and an electronic parameter (energy of the highest occupied molecular orbital - HOMO) in describing their antimicrobial activity. nih.gov
Validation of QSAR Models for Robustness and Predictive Power
A developed QSAR model must be rigorously validated to ensure its robustness and predictive ability for new, untested compounds. Common validation techniques include:
Internal validation: This is often performed using the leave-one-out (LOO) cross-validation method, where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds.
External validation: The dataset is split into a training set (used to build the model) and a test set (used to evaluate the model's predictive power on external data).
A statistically sound QSAR model, characterized by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), can be a powerful tool in the rational design of new, more potent analogs of this compound.
Pharmacophore Model Development and Validation
Identification of Key Pharmacophoric Features for Target Recognition
Pharmacophore models for inhibitors containing the furan-benzoic acid scaffold highlight several key features essential for molecular recognition. These models are typically built from the three-dimensional arrangement of features that are critical for binding to a specific biological target.
For furan-based derivatives, common pharmacophoric features include:
Hydrogen Bond Acceptors (HBA): The oxygen atom in the furan (B31954) ring and the carbonyl oxygen of the carboxylic acid are prominent HBA features. nih.gov In studies of related structures, these features are crucial for anchoring the ligand in the target's binding pocket. nih.govacs.org
Hydrogen Bond Donors (HBD): The hydroxyl group of the carboxylic acid is a key HBD. This feature is often involved in forming strong, directional interactions with residues like Arginine in enzyme active sites. nih.gov
Aromatic/Hydrophobic Regions: The phenyl ring and the furan ring itself contribute to the hydrophobic and aromatic features of the pharmacophore. nih.gov The chloro-substituent on the phenyl ring enhances lipophilicity and can occupy specific hydrophobic pockets within the target protein, a strategy that has proven effective in optimizing kinase inhibitors. nih.gov
Excluded Volumes: These define regions of space that would be occupied by inactive molecules, helping to refine the shape and size constraints of the pharmacophore model.
For instance, in the design of phosphoinositide 3-kinase γ (PI3Kγ) inhibitors, an acidic NH group on a linked thiazolidinedione moiety and a hydroxy group on the furan-2-yl-phenyl part of the molecule were identified as crucial pharmacophoric features for potency. acs.org Similarly, for pyrazolo furan-2(5H)-one derivatives designed as potential coronavirus inhibitors, key features included hydrophobic/aromatic centers and hydrogen bond acceptors. nih.gov These examples underscore the importance of the furan ring and its substituents in defining the interaction landscape of the molecule.
Ligand-Based Pharmacophore Generation
In the absence of a high-resolution crystal structure of the target protein, ligand-based pharmacophore modeling is an invaluable strategy. 3ds.comnih.gov This approach involves analyzing a set of molecules with known biological activity against a target to deduce the essential three-dimensional arrangement of chemical features required for that activity.
The process typically involves:
Selection of a Training Set: A group of structurally diverse compounds with a wide range of biological activities (from highly active to inactive) is selected. nih.gov For the this compound scaffold, this would include various derivatives with different substitutions on the phenyl and furan rings.
Conformational Analysis: The potential 3D shapes (conformations) of each molecule in the training set are generated and analyzed.
Feature Alignment and Hypothesis Generation: A computational algorithm, such as the HypoGen algorithm within Discovery Studio, identifies common chemical features (HBAs, HBDs, hydrophobic regions, etc.) and their spatial relationships that are present in the most active compounds but absent in the inactive ones. 3ds.comnih.gov
Model Validation: The generated pharmacophore model is then validated using a "test set" of compounds—molecules that were not used in the model's creation—to assess its predictive power. nih.gov
This methodology allows researchers to create a predictive, quantitative structure-activity relationship (QSAR) model that can estimate the biological activity of new, untested molecules. nih.gov
Application in Virtual Screening and Rational Design of Analogs
Once validated, a pharmacophore model becomes a powerful query tool for virtual screening. nih.gov Large chemical databases, containing millions of compounds, can be rapidly searched to identify molecules that match the pharmacophore's 3D arrangement of features. nih.govfu-berlin.de This process filters vast libraries down to a manageable number of "hits" that are more likely to be active, significantly accelerating the initial stages of drug discovery.
Furthermore, the pharmacophore model provides critical insights for the rational design of new analogs. acs.orgscispace.com It highlights which parts of the this compound scaffold are essential for binding and where modifications can be made to improve properties like potency or selectivity. For example, if a model indicates an unoccupied hydrophobic pocket near the chloro-substituent, designers might synthesize analogs with larger lipophilic groups at that position to enhance binding affinity. nih.gov This structure-guided approach was successfully used to develop potent Mcl-1/Bfl-1 protein inhibitors from a difuryl-triazine core by replacing a furan ring with a carboxyl group to strengthen a key hydrogen bond with an arginine residue. nih.gov
Investigational Biological Activities (In Vitro Assays)
Derivatives of the this compound scaffold have been investigated for a range of biological activities in vitro, demonstrating their potential as inhibitors of key enzymes and as antimicrobial agents.
Enzyme Inhibition Studies
The structural features of this compound class make it a promising candidate for targeting the active sites of various enzymes implicated in human diseases.
Protein Tyrosine Kinases (PTKs)
PTKs are critical regulators of cellular signaling pathways, and their dysfunction is linked to numerous cancers, making them important therapeutic targets. mdpi.com A series of furan-2-yl(phenyl)methanone derivatives, which share a core structure with the subject compound, were synthesized and evaluated for their PTK inhibitory activity. Several of these compounds demonstrated potent inhibition, in some cases exceeding that of the reference compound, genistein. mdpi.com
The structure-activity relationship studies revealed that hydroxylation of the phenyl ring is generally favorable for activity. For example, compound 8c , (5-Bromofuran-2-yl)(2,4,5-trihydroxyphenyl)methanone, was the most potent inhibitor in the series. mdpi.com The presence of a chloro group on the phenyl ring also contributed to potent activity, as seen in compound 22c . mdpi.com
Xanthine Oxidase (XO)
Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. nuph.edu.uanih.gov Pyrazolone and rhodanine (B49660) derivatives incorporating a 4-(furan-2-yl)benzoic acid moiety have been synthesized and identified as potent XO inhibitors, with some exhibiting activity in the low micromolar range. nuph.edu.uaresearchgate.net
Kinetic studies showed that one of the most potent compounds, a rhodanine-based 4-(furan-2-yl)benzoic acid, acts as a mixed-type inhibitor. researchgate.net The 4-(furan-2-yl)benzoic acid derivative with an N-unsubstituted rhodanine fragment was found to have the lowest IC50 value. researchgate.netresearchgate.net
SARS-CoV and MERS-CoV 3C-like Protease (3CLpro)
The 3C-like protease (3CLpro) is an enzyme essential for the replication of coronaviruses, making it a prime target for antiviral drug development. nih.govmdpi.com Researchers have identified inhibitors of both SARS-CoV and MERS-CoV 3CLpro based on a furan-2-yl benzoic acid scaffold. squarespace.comresearchgate.net Studies revealed that the carboxylate moiety is crucial for inhibitory activity, likely interacting with the oxyanion hole of the enzyme's active site. mdpi.comsquarespace.com Compound 3k , which features the carboxylate group, was identified as the best inhibitor in one study against MERS-CoV 3CLpro. mdpi.comsquarespace.com Another study on irreversible inhibitors identified benzoyl chloropyridyl esters as highly potent, with ortho-fluorobenzoyl substitution playing a key role in stabilizing the inhibitor-enzyme complex. acs.org
Adenosine 5'-monophosphate activated protein kinase (AMPK)
AMPK is a central regulator of cellular metabolism, and its pharmacological inhibition is being explored for various diseases, including cancer and neurodegeneration. nih.gov While direct studies of this compound as an AMPK inhibitor are not widely reported, the field is dominated by tool compounds like Compound C and the more potent and selective pyrimidine (B1678525) derivative SBI-0206965. nih.gov The discovery of SBI-0206965 as a direct, type IIb inhibitor highlights the potential for small molecules to target the kinase domain. nih.gov The established furan-benzoic acid scaffold could be rationally designed and tested for AMPK inhibitory activity in future studies.
Antimicrobial Activity against Specific Microorganisms
Derivatives of 2-chlorobenzoic acid have demonstrated notable antimicrobial potential in vitro against a panel of bacteria and fungi. nih.gov QSAR studies have indicated that the antimicrobial activities of these derivatives are governed by topological parameters. nih.gov In general, Schiff's bases of 2-chlorobenzoic acid were found to be more potent antimicrobial agents than their corresponding esters. nih.gov
Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. nih.govmdpi.com
Elucidation of In Vitro Mechanisms of Action at the Molecular Level
The precise in vitro mechanism of action for this compound at a molecular level has not been extensively detailed in publicly available research. However, by examining the structure-activity relationships (SAR) of analogous compounds, a theoretical mechanism can be inferred. Benzoic acid derivatives are a well-established class of compounds known to exhibit a wide range of pharmacological activities, frequently acting as inhibitors of specific enzymes or receptors. ontosight.ai
The biological activity of such compounds is often attributed to key structural features. The carboxylic acid group is a common pharmacophore that can act as a hydrogen bond donor and acceptor, anchoring the molecule within the binding site of a target protein. nih.gov In many Mcl-1 protein inhibitors, for instance, the carboxylic acid group forms a conserved hydrogen bond with a critical arginine residue (Arg263). nih.gov
Furthermore, the furan ring is an electron-rich aromatic system frequently found in bioactive natural products and synthetic compounds, recognized for its broad-spectrum pharmacological properties. mdpi.com It can participate in various non-covalent interactions, including hydrogen bonds and pi-stacking, with biological macromolecules. The chloro-substituent on the phenyl ring can modulate the electronic properties of the molecule and participate in halogen bonding, potentially influencing binding affinity and selectivity for its molecular target. The combination of the furan ring, the chlorinated phenyl ring, and the benzoic acid moiety suggests that the compound's mechanism of action likely involves targeted inhibition of a protein, where these groups interact with specific residues in a binding pocket to modulate its function. ontosight.ai
Molecular Docking and Ligand-Protein Interaction Studies
To compensate for the absence of empirical data from co-crystallization experiments, molecular docking and ligand-protein interaction studies serve as powerful computational tools. These in silico methods predict how a ligand, such as this compound, might bind to the active site of a protein and estimate the strength of this interaction.
Prediction of Binding Modes and Affinities with Target Biomolecules
Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein, generating various possible conformations or "binding modes." These simulations calculate a scoring function, often expressed as binding affinity or binding free energy (in kcal/mol), to rank the predicted poses. A lower binding energy value typically indicates a more stable and favorable interaction.
While specific docking studies for this compound are not available, research on structurally related compounds provides insight into its potential interactions. For example, docking studies on other furan-containing benzoic acid derivatives have been performed against various protein targets, revealing their potential as inhibitors. mdpi.comhilarispublisher.com In one such study, furan-containing oxadiazole derivatives were docked into the active site of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. hilarispublisher.com Another study investigated the binding of different benzoic acid derivatives to procathepsins B and L, identifying strong interactions. mdpi.com
The predicted binding affinities for these related compounds underscore the potential for this structural class to form stable complexes with biological targets.
Table 1: Predicted Binding Affinities of Structurally Related Compounds to Various Protein Targets
This table presents data from molecular docking studies on compounds structurally analogous to this compound. The binding affinities indicate the predicted stability of the ligand-protein complex.
| Compound Name/Analogue | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | EGFR Tyrosine Kinase | -5.251 | hilarispublisher.com |
| 2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | EGFR Tyrosine Kinase | -5.433 | hilarispublisher.com |
| 3-Chloro-4-methoxybenzoic acid | Procathepsin B | -9.18 | mdpi.com |
| 3-Chloro-4-methoxybenzoic acid | Procathepsin L | -6.41 | mdpi.com |
| Tetrahydroisoquinolynyl-benzoic acid derivative (6f) | Acetylcholinesterase (AChE) | -8.03 | sci-hub.se |
Identification of Critical Residues for Ligand Recognition and Binding
Molecular docking not only predicts binding affinity but also reveals the specific amino acid residues that are critical for recognizing and binding the ligand. These interactions typically include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions.
For benzoic acid derivatives, the carboxyl group is a key interacting moiety. Studies on similar compounds have shown that this group frequently forms hydrogen bonds or salt bridges with positively charged or polar residues such as Arginine (Arg), Histidine (His), and Lysine (Lys) in the active site. nih.govmdpi.com For example, in the binding of 3-chloro-4-methoxybenzoic acid to procathepsin B, the carboxyl group was predicted to form a salt bridge with HisP28 and hydrogen bonds with AsnP29 and PheP30. mdpi.com
The furan and phenyl rings of this compound are likely to engage in hydrophobic and aromatic interactions. The furan ring can interact with hydrophobic pockets, while the phenyl ring can form pi-pi stacking or pi-cation interactions with aromatic residues like Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp). sci-hub.se The chlorine atom can further contribute to binding through hydrophobic or halogen bonding interactions, enhancing the affinity and specificity for the target. The identification of these potential interactions is crucial for understanding the compound's mechanism of action and for guiding future optimization efforts to design more potent and selective molecules.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-4-(furan-2-YL)benzoic acid, and how do reaction conditions influence yield?
- Methodology : A common approach involves sulfonation and hydrolysis steps. For example, sulfonyl chloride intermediates can be reduced using sodium sulfite and bicarbonate in aqueous conditions (pH 7–9), followed by hydrolysis to yield the benzoic acid derivative . Key steps include monitoring reaction progress via TLC and optimizing pH to avoid over-sulfonation. Purity can be enhanced by recrystallization from ethyl acetate .
- Critical Parameters : Temperature (50–75°C), stoichiometry of sulfonating agents (e.g., thionyl chloride), and base selection (sodium bicarbonate preferred) significantly impact yield .
Q. How is the structural identity of this compound validated in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s monoclinic crystal system (space group P21/n) can be resolved using a Bruker Kappa APEXII CCD diffractometer. Lattice parameters (e.g., a = 14.1522 Å, β = 104.892°) and hydrogen-bonding networks are refined via SHELXL .
- Data Interpretation : Match experimental unit cell parameters and bond lengths (e.g., C–Cl = 1.74 Å) with computational models to confirm stereochemistry .
Q. What solvent systems are optimal for solubilizing this compound in biological assays?
- Methodology : Use polar aprotic solvents (e.g., DMSO) for initial dissolution. For aqueous compatibility, adjust pH to >7 using sodium hydroxide to deprotonate the carboxylic acid group, enhancing solubility .
- Validation : Measure solubility via UV-Vis spectroscopy at λmax ~260 nm (aromatic π→π* transitions) .
Advanced Research Questions
Q. How can side reactions during synthesis, such as furan ring degradation, be mitigated?
- Experimental Design : Use milder sulfonating agents (e.g., chlorosulfonic acid instead of thionyl chloride) and inert atmospheres (N₂/Ar) to stabilize the furan moiety. Monitor byproducts via LC-MS .
- Troubleshooting : If degradation occurs, reduce reaction temperature (<50°C) and introduce radical scavengers (e.g., BHT) .
Q. What analytical methods validate the purity of this compound for pharmacological studies?
- Methodology : Employ reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a mobile phase of acetonitrile:0.1% phosphoric acid (65:35 v/v). Retention time ~8.2 min. Validate via spike recovery (98–103%) and RSD <1.2% .
- Advanced Techniques : High-resolution MS (ESI+) for molecular ion confirmation (m/z calc. 266.03 [M+H]⁺) .
Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches?
- Root Cause Analysis : Variations may arise from residual solvents (e.g., DMF) or regioisomeric byproducts. Perform ¹H-¹³C HSQC NMR to assign signals unambiguously .
- Mitigation : Use deuterated solvents (DMSO-d6) for NMR and ensure complete drying under vacuum .
Q. What crystallographic software is recommended for refining the compound’s structure?
- Tools : SHELX suite (SHELXL for refinement, SHELXS for solution). Input *.hkl files from diffraction data and refine using Least Squares minimization .
- Best Practices : Validate with R-factor convergence (<0.05) and check for missing electron density peaks .
Q. How does the compound’s stability vary under oxidative or photolytic conditions?
- Protocol : Expose to UV light (254 nm) or 3% H₂O₂ for 24 hrs. Monitor degradation via HPLC. Store in amber vials at –20°C to prevent photolysis .
- Findings : The chloro and furyl groups may undergo radical-mediated cleavage; antioxidants (e.g., ascorbic acid) improve stability .
Q. What structure-activity relationship (SAR) insights exist for modifying the furan or chloro substituents?
- Design Strategy : Replace furan with thiophene to assess π-stacking efficiency. Chloro-to-fluoro substitution can alter logP (lipophilicity). Synthesize analogs via Suzuki coupling .
- Evaluation : Test analogs in enzyme inhibition assays (e.g., COX-2) and correlate activity with Hammett σ constants for substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
